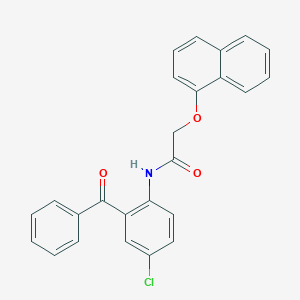
N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide, also known as BAN, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BAN is a benzoylphenylurea herbicide that has been shown to have antitumor and anti-inflammatory properties. In
作用機序
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide is not fully understood. However, it is believed that N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide exerts its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. In addition, N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide has been reported to have antioxidant activity, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain assays.
将来の方向性
There are several potential future directions for the study of N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide. One area of research could focus on the development of novel N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide analogs with improved solubility and bioavailability. Another direction could be the investigation of the synergistic effects of N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide with other anticancer or anti-inflammatory agents. Furthermore, the potential use of N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide in combination with immunotherapy could also be explored. Overall, the study of N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide and its potential therapeutic applications holds great promise for the development of new treatments for cancer and inflammatory diseases.
合成法
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide involves the reaction of 2-benzoyl-4-chloroaniline with 1-naphthol in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to obtain N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide. The synthesis method of N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide is well-established and has been reported in several scientific publications.
科学的研究の応用
N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
分子式 |
C25H18ClNO3 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
N-(2-benzoyl-4-chlorophenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C25H18ClNO3/c26-19-13-14-22(21(15-19)25(29)18-8-2-1-3-9-18)27-24(28)16-30-23-12-6-10-17-7-4-5-11-20(17)23/h1-15H,16H2,(H,27,28) |
InChIキー |
QERRLSNIKXJPJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)COC3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)COC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



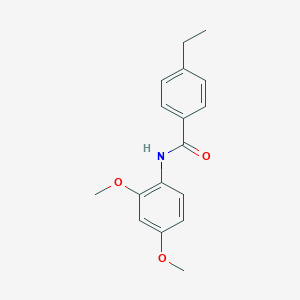

![2-(4-chlorobenzoyl)-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290447.png)
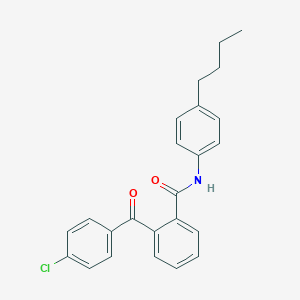
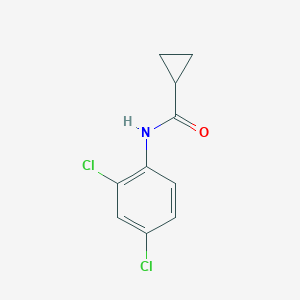

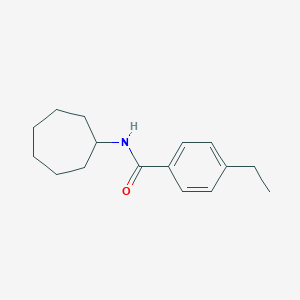
![4-ethyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290453.png)
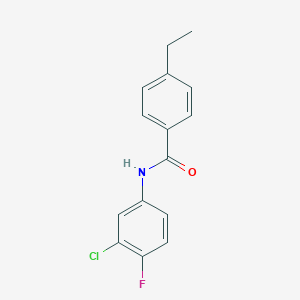


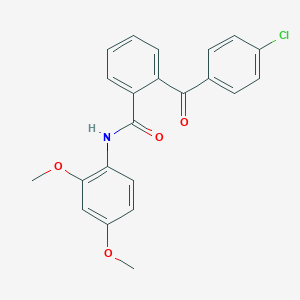
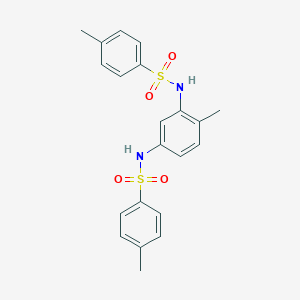
![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}-4-methylphenyl)acetamide](/img/structure/B290467.png)